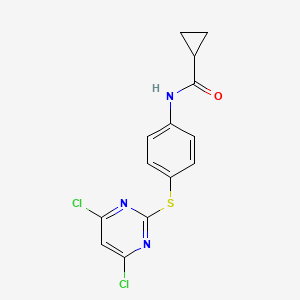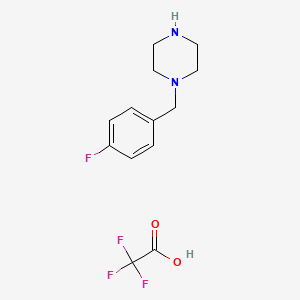
1-(4-Fluoro-benzyl)-piperazine trifluoroacetate
Overview
Description
1-(4-Fluoro-benzyl)-piperazine trifluoroacetate is a chemical compound characterized by its unique structure, which includes a piperazine ring, a 4-fluoro-benzyl group, and a trifluoroacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-benzyl)-piperazine trifluoroacetate typically involves the following steps:
Benzyl Protection: The 4-fluorobenzyl chloride is reacted with piperazine to form the benzyl-protected piperazine derivative.
Trifluoroacetylation: The protected piperazine derivative is then treated with trifluoroacetic anhydride to introduce the trifluoroacetate group.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring the use of appropriate catalysts and reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-benzyl)-piperazine trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The fluorobenzyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The trifluoroacetate group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 4-Fluorobenzoic acid
Reduction: 4-Fluorobenzyl alcohol
Substitution: Various substituted piperazines
Scientific Research Applications
1-(4-Fluoro-benzyl)-piperazine trifluoroacetate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Fluoro-benzyl)-piperazine trifluoroacetate exerts its effects involves its interaction with molecular targets and pathways. The fluorobenzyl group can influence the binding affinity and selectivity of the compound towards specific receptors or enzymes. The trifluoroacetate group can enhance the compound's stability and bioavailability.
Comparison with Similar Compounds
1-(4-Fluoro-benzyl)-piperazine trifluoroacetate is unique due to its specific structural features. Similar compounds include:
1-(3-Fluoro-benzyl)-piperazine trifluoroacetate
1-(2-Fluoro-benzyl)-piperazine trifluoroacetate
1-(4-Chloro-benzyl)-piperazine trifluoroacetate
These compounds differ in the position and type of substituent on the benzyl group, which can lead to variations in their chemical properties and biological activities.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]piperazine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.C2HF3O2/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;3-2(4,5)1(6)7/h1-4,13H,5-9H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQNDGKTCWLSBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)F.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435345-45-2 | |
| Record name | Piperazine, 1-[(4-fluorophenyl)methyl]-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=435345-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1462746.png)
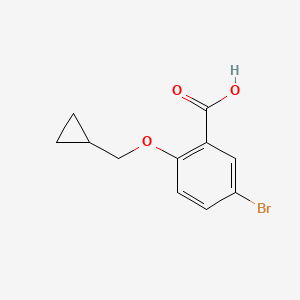
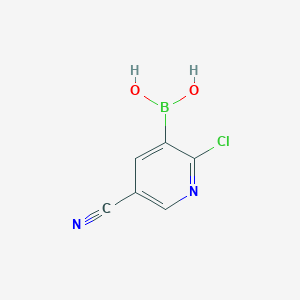
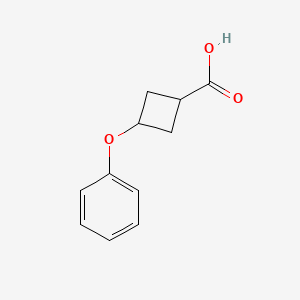

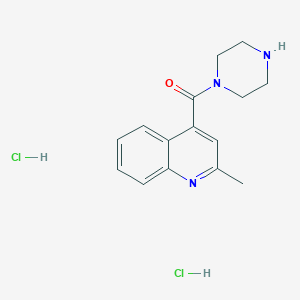



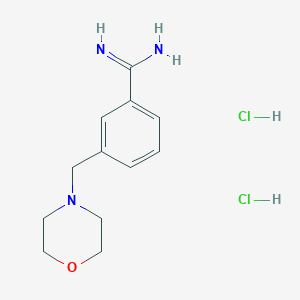
![4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1462761.png)


